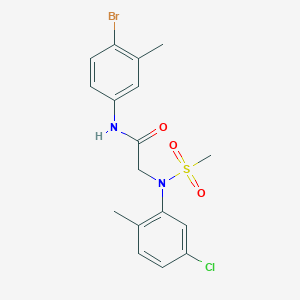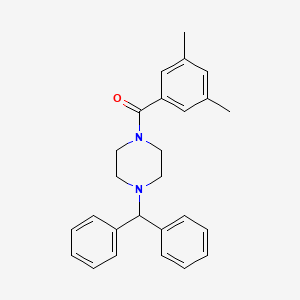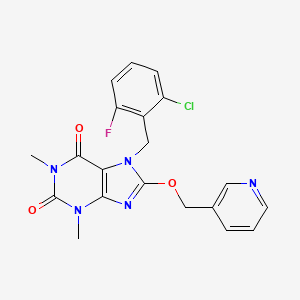![molecular formula C19H23N3O4S B3617616 4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide](/img/structure/B3617616.png)
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
概要
説明
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide typically involves a multi-step process:
-
Formation of the Sulfonyl Phenyl Intermediate
Starting Material: 4-nitrophenylsulfonyl chloride.
Reaction: The nitro group is reduced to an amine, followed by sulfonylation with isopropylamine.
Conditions: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst, while sulfonylation requires a basic environment.
-
Coupling with Propanoyl Chloride
Intermediate: The sulfonyl phenyl intermediate is reacted with propanoyl chloride.
Conditions: This step is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Amidation with 4-Aminobenzamide
Final Step: The resulting product is coupled with 4-aminobenzamide.
Conditions: This amidation reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
化学反応の分析
Types of Reactions
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The isopropylamino group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or sulfonamides.
科学的研究の応用
4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways: The compound could inhibit the production of pro-inflammatory mediators, thereby reducing inflammation and pain.
類似化合物との比較
Similar Compounds
- 4-[(3-{4-[(methylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
- 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
Uniqueness
Compared to similar compounds, 4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide may offer unique advantages such as:
- Enhanced Stability : The isopropyl group may provide greater steric hindrance, enhancing the compound’s stability.
- Improved Bioavailability : The specific arrangement of functional groups could result in better absorption and distribution in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22-27(25,26)17-10-3-14(4-11-17)5-12-18(23)21-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,13,22H,5,12H2,1-2H3,(H2,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIRKUJUYPEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-methylphenyl)-5-phenyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3617560.png)
![2,4-dimethyl-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3617565.png)
![N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)acetamide](/img/structure/B3617579.png)
![N-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B3617586.png)

![N-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)glycine](/img/structure/B3617603.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-3-nitrobenzamide](/img/structure/B3617611.png)
![N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}-2,4-dimethylbenzamide](/img/structure/B3617624.png)

![N-(4-acetylphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B3617629.png)
![2,2,2-trichloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617635.png)
![N-(3-acetylphenyl)-2-[4-(benzylsulfamoyl)phenoxy]acetamide](/img/structure/B3617641.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3617653.png)
